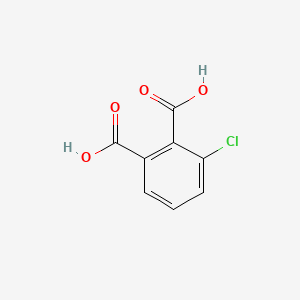

3-Chlorophthalic acid

Descripción

Historical Context and Discovery of 3-Chlorophthalic Acid Research

The study of phthalic acid and its derivatives has been a cornerstone of organic chemistry for many years. Within this family of compounds, this compound has emerged as a molecule of significant interest. Early research into chlorinated phthalic anhydrides dates back several decades, with initial methods focusing on the direct chlorination of phthalic anhydride (B1165640). google.comacs.org These early synthesis techniques, however, often resulted in a mixture of isomers, including 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, which proved challenging to separate. acs.org

A significant portion of the foundational research revolved around developing more selective synthesis methods to isolate pure 3-chlorophthalic anhydride, the precursor to this compound. One traditional approach involved the nitration of phthalic anhydride, followed by a high-temperature ipso displacement reaction to replace the nitro group with a chloro group. google.com This multi-step process, while effective, was often characterized by modest yields. google.com A notable advancement came with the development of controlled chlorination of phthalic anhydride in the presence of a Lewis acid catalyst, which allowed for the production of substantially pure 3-chlorophthalic anhydride by limiting the reaction conversion to about 50%. google.com This method minimized the formation of inseparable impurities. google.com

The ongoing exploration of its chemical properties and potential applications has solidified the importance of this compound in the academic and industrial research landscape.

Significance and Research Rationale of this compound Studies

The significance of this compound in academic research stems from its role as a versatile intermediate in the synthesis of a wide range of organic compounds. acs.orgontosight.ai Its derivatives are crucial building blocks in the creation of dyes, pigments, and pharmaceuticals. acs.orgontosight.ai The presence of the chlorine atom and the two carboxylic acid groups on the benzene (B151609) ring provides multiple reactive sites, allowing for diverse chemical modifications and the construction of complex molecules.

The primary rationale for studying this compound and its anhydride is to develop efficient and selective synthetic routes. acs.org The production of monochlorophthalic anhydrides often yields isomeric mixtures, and research has been dedicated to finding effective separation and purification techniques, such as crystallization. acs.orgresearchgate.net Understanding the solubility of these isomers in various organic solvents is critical for optimizing these purification processes. acs.orgresearchgate.net

Furthermore, recent studies have highlighted the potential of this compound in medicinal chemistry. For instance, it has been identified as a promising candidate against multidrug-resistant Pseudomonas aeruginosa, demonstrating significant anti-Pseudomonas activity with low toxicity to host cells. nih.gov This discovery has opened new avenues for research into its therapeutic applications.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is broad, with several key objectives:

Development of Efficient Synthesis and Purification Methods: A primary goal is to devise synthetic strategies that are not only high-yielding but also highly selective for the 3-chloro isomer. acs.orgacs.org This includes optimizing reaction conditions, exploring new catalysts, and developing effective purification techniques like crystallization based on solubility data. google.comacs.orgresearchgate.net

Exploration of Chemical Reactivity: Researchers are investigating the behavior of 3-chlorophthalic anhydride in various chemical reactions, such as Friedel-Crafts and Grignard condensations, to understand its reactivity and expand its synthetic utility. acs.org

Investigation of Biological Activity: A growing area of interest is the exploration of the biological properties of this compound and its derivatives. nih.gov This includes screening for antibacterial, antifungal, and other therapeutic activities. nih.govzcpc.net The recent identification of its anti-Pseudomonas activity serves as a strong impetus for further investigation in this domain. nih.gov

Application in Materials Science: 3-Chlorophthalic anhydride serves as a monomer for the production of polyimides, a class of high-performance polymers. wikipedia.org Research in this area focuses on synthesizing new polyimides with tailored properties for various applications.

Data on this compound

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C8H5ClO4 chemsrc.comnih.gov |

| Molecular Weight | 200.576 g/mol chemsrc.com |

| Density | 1.6 g/cm³ chemsrc.com |

| Boiling Point | 387.7 °C at 760 mmHg chemsrc.com |

| Melting Point | Not available |

| Flash Point | 188.3 °C chemsrc.com |

| CAS Number | 27563-65-1 nih.gov |

Solubility Data

The solubility of this compound and its anhydride is crucial for its purification and use in synthesis. Research has been conducted to determine its solubility in various solvents at different temperatures. For example, the solubility of this compound in water has been measured between 283.15 K and 333.15 K. acs.org Similarly, the solubility of 3-chlorophthalic anhydride has been studied in solvents like ethyl acetate, acetone, and 1,4-dioxane. acs.org The solid-liquid phase equilibrium for the ternary system of this compound, 4-chlorophthalic acid, and water has also been determined, revealing the formation of an adductive compound. acs.org This data is fundamental for designing effective crystallization processes to separate the 3- and 4-isomers. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

3-chlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFXSOCDAQACQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911698 | |

| Record name | 3-Chlorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27563-65-1, 110471-69-7 | |

| Record name | 3-Chlorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27563-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027563651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenedicarboxylic acid, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Chlorophthalic Acid

Established Synthetic Routes for 3-Chlorophthalic Acid

Several well-documented methods are utilized for the industrial-scale production of this compound. These routes often involve the synthesis of its anhydride (B1165640), which is then hydrolyzed to the diacid.

Chlorination of Phthalic Acid and its Derivatives

Direct chlorination of phthalic anhydride is a primary route for producing a mixture of monochlorinated phthalic anhydrides. google.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃). google.comgoogle.com The reaction is generally carried out in a melt without a solvent. google.com

The direct chlorination of phthalic anhydride yields a mixture of 3-chlorophthalic anhydride and 4-chlorophthalic anhydride. google.com Controlling the reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the desired 3-chloro isomer and minimize the formation of dichlorinated and other polychlorinated byproducts. google.comgoogle.com For instance, limiting the conversion of phthalic anhydride to about 50% can help reduce the formation of inseparable impurities like 4,5-dichlorophthalic anhydride. google.com The separation of the isomeric mixture of 3- and 4-chlorophthalic anhydrides is a critical and often complex step in obtaining the pure 3-isomer. sci-hub.cat

| Reaction | Reactant | Catalyst | Product(s) | Key Considerations |

| Direct Chlorination | Phthalic anhydride | Ferric chloride (FeCl₃) | 3-Chlorophthalic anhydride, 4-Chlorophthalic anhydride, Dichlorophthalic anhydrides | Control of reaction conversion is crucial for product purity. google.com |

Oxidation of 3-Chloro-o-xylene

An alternative route to this compound involves the oxidation of 3-chloro-o-xylene. This method can produce a high-purity product. google.com The oxidation is typically carried out using strong oxidizing agents, such as nitric acid, at elevated temperatures and pressures. google.com The resulting this compound can then be dehydrated to form the corresponding anhydride if desired. A significant challenge in this method is the industrial-scale separation of 3-chloro-o-xylene from its isomer, 4-chloro-o-xylene, which is also formed during the nuclear chlorination of o-xylene (B151617). google.com

| Oxidizing Agent | Starting Material | Product | Note |

| Nitric Acid | 3-Chloro-o-xylene | This compound | A key challenge is the purification of the starting material. google.com |

Synthesis from 3-Nitrophthalic Anhydride via Halogen Displacement

Another established synthetic pathway involves the replacement of a nitro group with a chlorine atom. This process starts with 3-nitrophthalic anhydride, which can be synthesized by the nitration of phthalic anhydride. google.comorgsyn.org The nitration of phthalic anhydride, however, produces a mixture of 3- and 4-nitrophthalic acids, which requires separation. orgsyn.org The separated 3-nitrophthalic acid is then converted to its anhydride. orgsyn.orgchemicalbook.com

The subsequent conversion of 3-nitrophthalic anhydride to 3-chlorophthalic anhydride can be achieved through a multi-step sequence. One approach involves the reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction where the amino group is diazotized and then displaced by a chlorine atom. google.com This multi-stage process is often complex and can result in moderate yields, making it less favorable for large-scale industrial applications. google.com

Advanced and Novel Synthetic Approaches

Research continues to focus on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound.

Controlled Chlorination Reactions and Catalysis

Advances in chlorination technology have focused on improving the selectivity of the direct chlorination of phthalic anhydride. The key to obtaining a purer product is to carefully control the reaction conditions to favor the formation of the 3-chloro isomer and to limit the extent of the reaction to prevent the formation of dichlorinated products that are difficult to separate. google.com

The use of specific Lewis acid catalysts and the optimization of reaction parameters such as temperature and catalyst concentration are critical areas of investigation. google.com For example, by controlling the chlorination of phthalic anhydride to a conversion rate of no more than 50%, it is possible to produce a reaction mixture from which substantially pure 3-chlorophthalic anhydride can be more readily separated by distillation. google.com This approach minimizes the formation of 4,5-dichlorophthalic anhydride, an impurity that is particularly difficult to separate from 3-chlorophthalic anhydride. google.com

| Catalyst | Reaction | Approach | Benefit |

| Strong non-volatile Lewis acids (e.g., FeCl₃, SbCl₃, MoCl₅) | Direct chlorination of phthalic anhydride | Limiting reactant conversion to ~50% | Minimizes formation of hard-to-separate dichlorinated impurities. google.com |

Stereoselective and Regioselective Synthesis Strategies

The synthesis of this compound does not involve stereoselectivity as the molecule is achiral. However, the primary challenge in its synthesis is achieving high regioselectivity, which is the preferential formation of the 3-chloro isomer over other isomers, such as 4-chlorophthalic acid, and avoiding the formation of more highly chlorinated byproducts. Several strategies have been developed to address this challenge, each with its own set of advantages and limitations.

One of the most direct methods for synthesizing a precursor to this compound is the electrophilic chlorination of phthalic anhydride. This reaction, however, typically yields a mixture of 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, along with di- and trichlorinated derivatives. google.comwikipedia.org The separation of these isomers by distillation is often complicated due to their similar physical properties. google.com To enhance the regioselectivity towards the 3-isomer, specific synthetic methodologies have been explored.

A common approach involves the oxidation of 3-chloro-o-xylene. The oxidation of the methyl groups to carboxylic acids, followed by dehydration, yields 3-chlorophthalic anhydride. While this method can produce the desired isomer with high purity, a significant hurdle lies in obtaining isomerically pure 3-chloro-o-xylene. The chlorination of o-xylene results in a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene, and their separation is challenging due to very close boiling points. google.com

Controlling the direct chlorination of phthalic anhydride has also been a focus of research to favor the formation of the 3-chloro isomer. One patented method describes the chlorination of phthalic anhydride using chlorine gas in the presence of a strong non-volatile Lewis acid catalyst. google.com By carefully controlling the reaction to a conversion rate of approximately 50%, the formation of hard-to-separate impurities like 4,5-dichlorophthalic anhydride is minimized. google.com

The table below summarizes the key regioselective synthesis strategies for this compound and its anhydride.

| Starting Material | Reagents and Conditions | Key Challenge(s) |

| Phthalic Anhydride | Chlorine, Lewis Acid Catalyst | Formation of isomeric and polychlorinated byproducts; difficult separation. |

| 3-Chloro-o-xylene | Oxidizing Agent (e.g., Nitric Acid) | Obtaining isomerically pure 3-chloro-o-xylene. google.com |

| 3-Nitrophthalic Acid | 1. H₂, Catalyst 2. NaNO₂, HCl 3. Chloride source | Multi-step process with potential for moderate yields. google.comgoogle.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in the chemical industry. For the synthesis of this compound, green chemistry principles can be applied to reduce the environmental impact of the production process. These approaches focus on the use of less hazardous materials, improved energy efficiency, and waste reduction. nih.govwjpmr.comindianchemicalsociety.com

One area of focus is the replacement of hazardous chlorinating agents like chlorine gas. Trichloroisocyanuric acid (TCICA) has been investigated as a greener alternative for the chlorination of aromatic compounds. researchgate.net The use of TCICA can be coupled with Brønsted-acidic imidazolium (B1220033) ionic liquids, which act as both the catalyst and the solvent, offering a metal-free and solvent-free reaction condition in some cases. researchgate.net This approach can lead to clean reactions with non-chromatographic purification.

The development of novel catalytic systems is another cornerstone of green chemistry. A recently developed photocatalytic process utilizes iron and sulfur catalysts activated by mild blue light to add chlorine atoms to organic molecules. rice.edu This method avoids the need for harsh chemicals or high temperatures typically required for chlorination, thereby reducing energy consumption and the formation of byproducts. rice.edu Such a process could potentially be adapted for the synthesis of this compound, offering a more sustainable route.

The use of greener solvents is also a key aspect of sustainable synthesis. Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. Ionic liquids and supercritical fluids like carbon dioxide are being explored as more environmentally benign alternatives. nih.goviwu.edu While specific applications of these solvents in the synthesis of this compound are not widely reported, they represent a promising area for future research to reduce the environmental footprint of the process.

The principles of green chemistry applicable to the synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Use of Less Hazardous Reagents | Replacing chlorine gas with reagents like trichloroisocyanuric acid. researchgate.net | Improved safety and reduced environmental impact. |

| Catalysis | Employing efficient and recyclable catalysts, such as photocatalytic systems with iron and sulfur. rice.edu | Increased reaction efficiency, reduced waste, and lower energy consumption. |

| Use of Safer Solvents | Exploring the use of ionic liquids or supercritical fluids instead of volatile organic solvents. nih.goviwu.edu | Reduced air pollution and worker exposure to hazardous substances. |

| Energy Efficiency | Developing reactions that proceed under milder conditions, such as photocatalysis at room temperature. rice.edu | Lower energy costs and reduced carbon footprint. |

Reaction Mechanisms and Kinetics

Kinetic Analysis of Synthetic Reactions

Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the available literature. However, general kinetic principles of electrophilic aromatic chlorination can be applied. The rate of the direct chlorination of phthalic anhydride is expected to depend on the concentrations of the phthalic anhydride, the chlorinating agent, and the catalyst.

The reaction is generally sluggish due to the deactivated nature of the phthalic anhydride ring. google.com Increasing the temperature can enhance the reaction rate, but it can also lead to the formation of more polychlorinated byproducts and sublimation of the starting material. google.com The choice of catalyst and its concentration are also crucial kinetic parameters. Stronger Lewis acids can accelerate the reaction but may also decrease the selectivity.

For the Sandmeyer reaction route, the kinetics are influenced by the rate of diazotization and the subsequent decomposition of the diazonium salt in the presence of the chloride source and catalyst. The diazotization step is typically fast, while the substitution step can be the rate-determining step. The temperature of the diazotization reaction needs to be carefully controlled, as diazonium salts can be unstable at higher temperatures.

Influence of Reaction Parameters on Yield and Purity

The yield and purity of this compound are significantly influenced by various reaction parameters. Careful optimization of these parameters is essential for an efficient and selective synthesis.

In the direct chlorination of phthalic anhydride, key parameters include:

Catalyst: The choice and concentration of the Lewis acid catalyst are critical. Molybdenum pentachloride has been reported as an effective catalyst for the chlorination of phthalic anhydride. google.com Iron-based catalysts like ferric chloride are also commonly used. google.comgoogle.com

Temperature: The reaction temperature affects both the rate of reaction and the product distribution. Higher temperatures can increase the rate but may also lead to the formation of unwanted over-chlorinated products and sublimation of phthalic anhydride. google.com A temperature range of 200-240°C has been cited in a patent for the direct chlorination of phthalic anhydride. google.com

Reaction Time and Conversion: To maximize the yield of the desired monochlorinated product and minimize the formation of di- and trichlorinated species, it is often necessary to limit the conversion of the starting material. One approach is to stop the reaction at about 50% conversion of phthalic anhydride, which simplifies the purification process. google.com

Solvent: While the reaction can be carried out in the molten state, the use of a high-boiling inert solvent can sometimes help to control the reaction temperature and prevent the sublimation of phthalic anhydride. google.com

For the synthesis from 3-nitrophthalic acid, important parameters include:

Purity of Starting Material: The purity of the starting 3-nitrophthalic acid directly impacts the purity of the final product. Efficient separation of the 3-nitro and 4-nitro isomers after the initial nitration step is crucial. orgsyn.org

Diazotization Conditions: The temperature during the formation of the diazonium salt must be kept low (typically around 0-5°C) to prevent its decomposition. The stoichiometry of sodium nitrite (B80452) and acid is also important.

Chlorination Step: The choice of the chloride source and catalyst (e.g., CuCl) and the reaction temperature for the Sandmeyer reaction will influence the yield of this compound.

The table below summarizes the influence of key reaction parameters on the synthesis of this compound.

| Synthesis Route | Reaction Parameter | Effect on Yield and Purity |

| Direct Chlorination | Catalyst | Type and concentration affect reaction rate and selectivity. |

| Temperature | Higher temperatures increase rate but can decrease selectivity and cause sublimation. google.com | |

| Conversion | Limiting conversion can minimize byproduct formation and simplify purification. google.com | |

| From 3-Nitrophthalic Acid | Starting Material Purity | High purity of 3-nitrophthalic acid is essential for a pure final product. |

| Diazotization Temperature | Low temperature is critical to prevent decomposition of the diazonium salt. |

Chemical Reactivity and Derivatization of 3 Chlorophthalic Acid

Carboxylic Acid Group Reactions

The presence of two adjacent carboxylic acid groups on the benzene (B151609) ring dictates a significant portion of the reactivity of 3-chlorophthalic acid. These groups can undergo reactions typical of carboxylic acids, leading to a variety of functional derivatives.

Esterification Reactions and Ester Derivatives

This compound can be converted into its corresponding esters through various standard esterification methods. The most common method is the Fischer esterification, which involves reacting the diacid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. Given that there are two carboxylic acid groups, the reaction can yield monoesters or diesters depending on the stoichiometry of the reactants.

Alternatively, esterification can be achieved more readily by first converting the this compound to its more reactive anhydride (B1165640) or diacyl chloride derivative, which then reacts with an alcohol. For instance, reacting 3-chlorophthalic anhydride with an alcohol will open the anhydride ring to form a monoester.

Table 1: Examples of this compound Ester Derivatives and Synthesis Methods

| Derivative Name | Reactants | Reaction Type |

| Dimethyl 3-chlorophthalate | This compound, Methanol | Fischer Esterification |

| Diethyl 3-chlorophthalate | This compound, Ethanol | Fischer Esterification |

| Monomethyl 3-chlorophthalate | 3-Chlorophthalic anhydride, Methanol | Anhydride Ring-Opening |

Amidation and Other Carboxyl-Functional Group Transformations

Similar to esterification, the formation of amides from this compound typically requires activation of the carboxylic acid groups to facilitate attack by an amine, which is a weaker nucleophile than an alcohol. A direct reaction between this compound and an amine often results in an acid-base reaction, forming a salt libretexts.org.

To achieve amidation, this compound is often converted to 3-chlorophthaloyl chloride or 3-chlorophthalic anhydride. These activated intermediates readily react with primary or secondary amines to yield the corresponding amides or imides. The reaction with a primary amine, for example, can lead to the formation of a phthalimide (B116566) derivative, a cyclic imide, which is a common transformation for ortho-dicarboxylic acids.

Modern synthetic methods also employ coupling reagents to facilitate amide bond formation directly from the carboxylic acid.

Table 2: Amidation and Imidation Reaction Pathways

| Starting Material | Reagent | Product Type | Description |

| This compound | Amine + Coupling Agent | Amide/Diamide | Direct formation of amide bonds. |

| 3-Chlorophthalic anhydride | Primary Amine | Phthalimide | Ring-opening followed by cyclization to form a cyclic imide. |

| 3-Chlorophthaloyl chloride | Amine (Primary or Secondary) | Amide/Diamide | Highly reactive acyl chloride reacts readily with amines youtube.com. |

Anhydride Formation and Reactivity of 3-Chlorophthalic Anhydride

This compound can be readily dehydrated, typically by heating, to form its corresponding cyclic anhydride, 3-chlorophthalic anhydride. This intramolecular dehydration is a characteristic reaction of 1,2-dicarboxylic acids.

3-Chlorophthalic anhydride is a stable, white to light yellow crystalline solid and a versatile chemical intermediate cymitquimica.comwikipedia.org. It is more commonly used in synthesis than the diacid itself due to its enhanced reactivity. The anhydride can be hydrolyzed back to this compound in the presence of water cymitquimica.comwikipedia.org. Its primary utility lies in its reactions with nucleophiles, which attack one of the carbonyl carbons, leading to the opening of the anhydride ring. This reactivity is central to the synthesis of monoesters, amides, and imides, as mentioned previously. Furthermore, 3-chlorophthalic anhydride is a key precursor in the production of dyes, pigments, and polymers cymitquimica.comwikipedia.org.

Table 3: Properties of 3-Chlorophthalic Anhydride

| Property | Value |

| CAS Number | 117-21-5 cymitquimica.comwikipedia.org |

| Molecular Formula | C₈H₃ClO₃ cymitquimica.comwikipedia.org |

| Molar Mass | 182.56 g/mol wikipedia.org |

| Melting Point | ~123 °C wikipedia.org |

| Appearance | White to light yellow crystalline solid cymitquimica.com |

Aromatic Ring Reactivity

The reactivity of the aromatic ring of this compound is influenced by the electronic properties of its substituents: the chlorine atom and the two carboxylic acid groups (or the anhydride group).

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom (usually hydrogen) on the aromatic ring wikipedia.org. The substituents on the this compound ring significantly influence the rate and regioselectivity of these reactions.

Directing Effects: The two carboxylic acid groups (or the anhydride moiety) are electron-withdrawing and act as deactivating, meta-directing groups quora.com. The chlorine atom is also deactivating due to its inductive effect but is an ortho, para-director because its lone pairs can donate electron density through resonance.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring libretexts.org. This reaction is uncommon for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group libretexts.orgpressbooks.pub.

In this compound, the chlorine atom is the leaving group. The two carboxylic acid groups are strong electron-withdrawing groups. One carboxyl group is ortho to the chlorine atom, and the other is meta. The ortho carboxyl group strongly activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance and induction pressbooks.pub. Consequently, this compound is susceptible to SNAr reactions, where a strong nucleophile (e.g., RO⁻, R₂NH) can replace the chlorine atom. This reactivity provides a pathway to synthesize other substituted phthalic acid derivatives.

Table 4: Summary of Aromatic Ring Reactivity

| Reaction Type | Ring Activation | Key Influencing Factors | Predicted Outcome |

| Electrophilic Aromatic Substitution (SEAr) | Strongly Deactivated | -COOH/-Anhydride groups are meta-directing. -Cl is ortho, para-directing. | Reaction is slow and requires harsh conditions. Substitution is sterically and electronically directed, likely favoring position 5. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated | Strong electron-withdrawing -COOH group ortho to the -Cl leaving group. | The chlorine atom can be displaced by strong nucleophiles via an addition-elimination mechanism. |

Halogenation and Other Aromatic Modifications

The introduction of additional halogen atoms onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. The reactivity and orientation of incoming substituents are directed by the existing chlorine atom and the two carboxylic acid groups. The chlorine atom is an activating, ortho-, para-directing group, while the carboxylic acid groups are deactivating, meta-directing groups. This combination of directing effects influences the position of further halogenation.

In a typical electrophilic aromatic halogenation, a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is required to polarize the halogen molecule, creating a potent electrophile that can be attacked by the benzene ring. wikipedia.org For this compound, the positions ortho- and para- to the chlorine are positions 2, 4, and 6. The positions meta- to the two carboxyl groups (at C1 and C2) are positions 4 and 5. The directing effects thus converge, strongly favoring substitution at the 4-position.

Studies on the direct chlorination of phthalic anhydride, the parent compound, show that monochloro derivatives, 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, are formed initially. google.com As the reaction progresses, dichlorinated derivatives begin to form, including 3,4-dichlorophthalic anhydride. google.com This indicates that substitution occurs on the same ring, and the electronic nature of the substituents guides the position of the incoming halogen.

Formation of Complexes and Coordination Chemistry

Coordination chemistry involves the formation of complexes consisting of a central metal ion surrounded by molecules or ions known as ligands. chemrevise.org A ligand is any atom, ion, or molecule that can donate a pair of electrons to the central metal ion, forming a coordinate bond. chemrevise.org

This compound, particularly in its deprotonated form (3-chlorophthalate), is an effective ligand. The two adjacent carboxylate groups (–COO⁻) can each donate a lone pair of electrons, allowing it to function as a bidentate chelating agent. This means it can form two coordinate bonds to a single metal ion, creating a stable five-membered ring structure. The ions or molecules that bind to transition-metal ions to form these complexes are called ligands. purdue.edu The number of ligands attached to the central metal ion is known as the coordination number. purdue.edu The phthalic acid framework, in general, has been shown to form macrocyclic complexes with various transition metals, highlighting its versatility as a ligand. chemistryjournal.net

Metal Complexes with this compound Ligands

As a bidentate O,O'-donor ligand, the 3-chlorophthalate dianion can form stable complexes with a wide array of metal ions. Transition metals are particularly known for forming coordination complexes. purdue.edu The resulting complexes can exhibit various coordination geometries, most commonly octahedral or tetrahedral, depending on the metal ion, its oxidation state, and the presence of other ligands (such as water or ammonia) in the coordination sphere. chemrevise.orgwikipedia.org

For instance, first-row transition metals like cobalt(II), nickel(II), and copper(II) readily form complexes with phthalate-type ligands. chemistryjournal.net It is expected that this compound would form analogous complexes. The chlorine atom on the aromatic ring can subtly influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex.

| Metal Ion | Example Formula | Likely Coordination Geometry |

|---|---|---|

| Co(II) | [Co(3-Cl-phthalate)(H₂O)₄] | Octahedral |

| Ni(II) | [Ni(3-Cl-phthalate)(H₂O)₄] | Octahedral |

| Cu(II) | [Cu(3-Cl-phthalate)(H₂O)₄] | Distorted Octahedral |

| Zn(II) | [Zn(3-Cl-phthalate)(H₂O)₂] | Tetrahedral |

| Fe(III) | [Fe(3-Cl-phthalate)₃]³⁻ | Octahedral |

Structural and Spectroscopic Characterization of Complexes

The definitive identification and characterization of metal complexes formed with this compound require a combination of structural and spectroscopic techniques. Each method provides unique insights into the composition, structure, and bonding within the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Upon coordination of the carboxylate groups to a metal ion, the characteristic stretching frequencies of the C=O and C-O bonds shift compared to the free ligand. This shift confirms the involvement of the carboxylates in metal binding. chemistryjournal.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals, UV-Vis spectroscopy is used to study the electronic transitions between d-orbitals of the metal center. These transitions are responsible for the often vibrant colors of such complexes and provide information about the coordination environment and geometry. chemistryjournal.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, helping to confirm its molecular weight and composition. chemistryjournal.net

Thermal Analysis (TGA/DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes. These methods can detect the loss of coordinated solvent molecules (like water) at specific temperatures and determine the decomposition pathway of the complex. chemistryjournal.netnih.gov

| Technique | Information Obtained |

|---|---|

| X-ray Diffraction | 3D molecular structure, bond lengths, coordination geometry. nih.govresearchgate.net |

| IR Spectroscopy | Confirmation of carboxylate coordination via shifts in C=O stretching bands. chemistryjournal.netnih.gov |

| UV-Vis Spectroscopy | Electronic structure, d-d transitions, coordination environment of the metal. chemistryjournal.net |

| Mass Spectrometry | Molecular weight and composition of the complex. chemistryjournal.net |

| Thermal Analysis | Thermal stability, presence of coordinated solvent molecules. chemistryjournal.netnih.gov |

Spectroscopic Characterization and Structural Analysis of 3 Chlorophthalic Acid

Vibrational Spectroscopy

Key vibrational modes expected in the FT-IR spectrum include:

O-H Stretching: A very broad and strong absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is expected around 1700 cm⁻¹. The presence of intramolecular hydrogen bonding can influence the exact position of this peak. For phthalic acid, this peak is observed at 1703 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to moderate to sharp bands in the 1450–1600 cm⁻¹ region.

C-O Stretching and O-H Bending: The region between 1200 cm⁻¹ and 1420 cm⁻¹ will contain complex bands due to C-O stretching and in-plane O-H bending of the carboxylic acid groups. researchgate.net

C-Cl Stretching: A moderate to strong band corresponding to the C-Cl stretching vibration is expected in the 600–800 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring appear as bands in the 700–900 cm⁻¹ region, and their exact positions are indicative of the substitution pattern.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3300–2500 | O-H Stretch (Carboxylic Acid) | Strong, Broad |

| ~3100–3000 | Aromatic C-H Stretch | Weak to Medium |

| ~1700 | C=O Stretch (Carboxylic Acid) | Strong |

| 1600–1450 | Aromatic C=C Stretch | Medium |

| 1420–1200 | C-O Stretch / O-H Bend | Medium |

| 800–600 | C-Cl Stretch | Medium to Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O are strong in the IR, non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes, are often more prominent in the Raman spectrum. The FT-Raman spectrum of this compound would be dominated by vibrations of the carbon skeleton.

Based on studies of similar molecules like m-phthalic acid and terephthalic acid, the following assignments can be predicted researchgate.netnih.gov:

Aromatic C-H Stretching: A strong band is expected around 3070–3100 cm⁻¹.

Carbonyl C=O Stretching: A band of medium intensity is typically observed around 1650–1680 cm⁻¹.

Aromatic Ring Vibrations: The region from 1400 cm⁻¹ to 1620 cm⁻¹ will show several strong bands due to the C=C stretching vibrations of the benzene ring. For phthalic acid esters, characteristic peaks are seen around 1580 cm⁻¹ and 1600 cm⁻¹. mdpi.com

Ring Breathing Mode: A symmetric ring breathing vibration, often strong in Raman spectra, is expected near 800 cm⁻¹.

Carboxylic Acid Deformations: In-plane and out-of-plane deformations of the C-C(=O)-O group will appear in the 600–900 cm⁻¹ range.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3080 | Aromatic C-H Stretch | Strong |

| ~1660 | C=O Stretch | Medium |

| ~1600, 1580 | Aromatic C=C Stretch | Strong |

| ~1040 | Aromatic C-H In-plane Bend | Medium |

| ~800 | Symmetric Ring Breathing | Strong |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules by orders of magnitude when they are adsorbed onto a nanostructured metal surface, typically silver or gold. While no specific SERS studies on this compound have been reported, its application can be inferred from research on similar aromatic carboxylic acids.

The primary application of SERS for this compound would be for ultra-sensitive detection and structural analysis at trace concentrations. The enhancement mechanism arises from both electromagnetic and chemical effects at the molecule-metal interface. For aromatic carboxylic acids, adsorption onto a silver surface typically occurs via the carboxylate group, leading to significant enhancement of specific vibrational modes. This allows for the detection of single molecules in some cases.

Key aspects of SERS applications would include:

Chemisorption and Orientation: The molecule would likely bind to the metal surface through one or both of its carboxylate groups after deprotonation. This interaction would cause changes in the selection rules, leading to the enhancement of bands that might be weak in a standard Raman spectrum.

Enhanced Bands: Vibrations associated with the carboxylate group (COO⁻ symmetric and asymmetric stretches) and the aromatic ring would be strongly enhanced. The orientation of the aromatic ring relative to the surface would influence which ring modes are most prominent.

Trace Detection: SERS could be applied to detect minute quantities of this compound in environmental samples or industrial process streams, where its presence could be an indicator of contamination or a byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for providing detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of this compound will show signals for the three aromatic protons and the two acidic protons of the carboxyl groups.

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and will appear as a single, broad singlet far downfield, typically in the range of 12–14 ppm. The broadness is due to hydrogen bonding and chemical exchange.

Aromatic Protons (Ar-H): The three protons on the benzene ring are in different chemical environments and will give rise to a complex multiplet system in the aromatic region (approximately 7.5–8.0 ppm). Based on data from 3-chlorobenzoic acid, the proton between the chlorine and carboxyl group would be the most deshielded. chemicalbook.com The expected pattern would consist of a triplet and two doublets (or doublet of doublets) due to ortho and meta coupling. A detailed analysis of the coupling constants (J-values) would be required for unambiguous assignment. For example, the ¹H NMR spectrum of the parent phthalic acid in DMSO-d₆ shows two multiplets centered around 7.70 ppm and 7.60 ppm. chemicalbook.com

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 12.0–14.0 | Broad Singlet |

| Ar-H | 7.5–8.0 | Multiplet |

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carboxyl carbons. libretexts.org The chemical shifts provide information on the electronic environment of each carbon atom.

Carboxyl Carbons (-COOH): These carbons are significantly deshielded and appear in the 165–175 ppm region. The two carboxyl carbons (at positions 1 and 2) are in slightly different environments and should appear as two separate signals. For 3-chlorobenzoic acid, the carboxyl carbon appears at 166.5 ppm. chemicalbook.comrsc.org

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the 125–140 ppm range. compoundchem.comscience-and-fun.de

C-Cl Carbon: The carbon directly attached to the chlorine atom (C-3) will have its chemical shift influenced by the halogen's electronegativity and is expected to be in the 130–135 ppm range.

Carbons Attached to -COOH: The two carbons bonded to the carboxyl groups (C-1 and C-2) will be deshielded and appear downfield within the aromatic region.

C-H Carbons: The remaining three carbons (C-4, C-5, C-6) will have shifts determined by their position relative to the electron-withdrawing chloro and carboxyl substituents.

Precise assignments can be made based on substituent effect calculations and comparison with data from chlorinated and fluorinated phthalic acids and anhydrides. acs.org

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165–175 |

| Ar-C (quaternary) | 130–140 |

| Ar-CH (methine) | 125–135 |

Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. semanticscholar.org While basic 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the this compound molecule. semanticscholar.orgwiley.com

Two-dimensional experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. semanticscholar.orghyphadiscovery.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the correlations between the three adjacent aromatic protons (H-4, H-5, and H-6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each proton to its corresponding carbon atom in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, providing insights into the molecule's conformation. wiley.comhyphadiscovery.com For this compound, NOESY could help determine the preferred orientation of the carboxylic acid groups relative to the chlorine atom.

The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the two carboxylic acid groups, which deshield the aromatic protons, causing them to resonate at lower fields. ucl.ac.ukoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | - | 130-135 |

| C2 | - | 132-137 |

| C3 | - | 133-138 |

| C4 | 7.5-7.8 | 128-132 |

| C5 | 7.3-7.6 | 129-133 |

| C6 | 7.6-7.9 | 127-131 |

| C=O (at C1) | - | 168-172 |

| C=O (at C2) | - | 168-172 |

| COOH | 10-13 (broad) | - |

Note: These are approximate ranges and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

In GC-MS, a gas chromatograph is used to separate volatile components of a sample before they are introduced into the mass spectrometer. mdpi.comunar.ac.id For the analysis of this compound, a derivatization step, often methylation to form the more volatile dimethyl 3-chlorophthalate, is typically required.

Once ionized, usually by electron impact (EI), the molecule undergoes fragmentation. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the derivatized compound, as well as several fragment ion peaks. The fragmentation pattern is a unique fingerprint that helps in structural identification. wikipedia.orglibretexts.org The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes).

Table 2: Expected Key m/z Peaks in the GC-MS (EI) Spectrum of Dimethyl 3-chlorophthalate

| m/z Value | Identity | Description |

|---|---|---|

| 228/230 | [M]⁺ | Molecular ion peak showing the ³⁵Cl/³⁷Cl isotopic pattern. |

| 197/199 | [M-OCH₃]⁺ | Loss of a methoxy group. |

| 169/171 | [M-COOCH₃]⁺ | Loss of a methoxycarbonyl group. |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive detection of mass spectrometry. nih.govresearchgate.net This method is well-suited for analyzing non-volatile and thermally sensitive compounds like this compound directly, without the need for derivatization. nih.gov

The sample is first separated on an HPLC column, typically a reverse-phase column. nih.gov The eluent is then introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI). nih.gov In ESI, this compound would typically be observed as the deprotonated molecule, [M-H]⁻, in negative ion mode.

Tandem mass spectrometry (MS/MS) provides further structural information by selecting the precursor ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID). The resulting product ions reveal details about the molecule's structure. For phthalate (B1215562) metabolites, characteristic fragmentation pathways include the loss of CO₂ and the formation of specific benzoate ions. nih.gov

Table 3: Expected Key Ions in the HPLC-MS/MS (ESI⁻) Spectrum of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

|---|---|---|

| 199/201 | 155/157 | CO₂ (44 Da) |

| 199/201 | 120 | CO₂ + Cl (79 Da) |

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govthepharmajournal.com This technique involves directing a beam of X-rays onto a single crystal of this compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. funaab.edu.ng

By analyzing the positions and intensities of these spots, a 3D map of the electron density within the crystal can be generated. funaab.edu.ng This map is then used to determine the precise positions of each atom in the molecule, as well as bond lengths, bond angles, and torsion angles. nih.govfunaab.edu.ng This information reveals the molecule's conformation in the solid state and provides details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate the crystal packing. Studies on related phthalic acid salts show they often crystallize in orthorhombic or monoclinic systems. dtic.mil

Table 4: Illustrative Crystal Structure Data for an Aromatic Carboxylic Acid

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry of the unit cell (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). |

| Z | Number of molecules per unit cell. |

| Bond Lengths | e.g., C-Cl, C=O, C-O, C-C (Å). |

| Bond Angles | e.g., O-C-O, C-C-Cl (°). |

| Intermolecular Interactions | Details of hydrogen bonding networks. |

Note: Specific data for this compound would require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. rsc.org This technique provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the benzene ring of this compound. masterorganicchemistry.com

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol or acetonitrile (B52724), would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the chlorine atom and carboxylic acid groups, which act as chromophores, influences the position and intensity of these absorption maxima (λ_max). For comparison, phthalic acid exhibits absorption maxima around 200 nm, 226 nm, and 276 nm. sielc.com The chloro-substituent may cause a slight shift in these wavelengths (a bathochromic or hypsochromic shift).

Table 5: Typical UV-Vis Absorption Data for Phthalic Acid Derivatives

| Transition | Wavelength Range (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | 200-230 | High |

| π → π* | 270-290 | Moderate |

| n → π* | >300 | Low (if applicable) |

Note: The exact λ_max and ε values for this compound depend on the solvent and pH.

Computational Chemistry and Theoretical Studies of 3 Chlorophthalic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 3-Chlorophthalic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy states.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. For molecules similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine various properties. researchgate.net

While specific DFT studies on this compound are not extensively detailed in the available literature, the methodology is routinely applied to similar substituted benzoic acids. researchgate.net Such studies typically begin by optimizing the molecule's geometric parameters, including bond lengths and angles. researchgate.net Following geometry optimization, a range of electronic and chemical properties can be calculated. These parameters are crucial for predicting the molecule's reactivity and stability. researchgate.net For example, DFT is used to calculate properties that describe a molecule's tendency to donate or accept electrons. mdpi.com

A typical output from a DFT study on a molecule like this compound would include the parameters listed in the table below.

Table 1: Key Molecular Properties Calculable via DFT

| Property | Description | Significance |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines the molecule's shape and steric properties. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability. researchgate.net |

| Chemical Potential (μ) | The tendency of electrons to escape from a system. | Describes the molecule's overall electronic reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability. researchgate.net |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Indicates higher reactivity. researchgate.nethacibayram.edu.tr |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the molecule's electrophilic nature. |

This table represents typical parameters obtained from DFT calculations for organic acids; data for this compound would be determined by specific computational analysis.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. mdpi.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with a higher level of theoretical rigor than DFT, but are also more computationally expensive. documentsdelivered.com They are used to obtain accurate molecular structures, vibrational frequencies, and electronic properties. science.gov Combining ab initio calculations with molecular dynamics can even be used to predict complex properties of materials. rsc.org

Semi-empirical calculations offer a computationally less demanding alternative by incorporating some experimental parameters to simplify the calculations. While faster, they are generally less accurate than ab initio or DFT methods. No specific studies employing these methods on this compound were identified in the surveyed literature.

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the two carboxylic acid groups (-COOH) attached to the benzene (B151609) ring.

The stability of different conformers is determined by factors such as steric hindrance and intramolecular interactions. The chlorine atom at the 3-position introduces steric bulk, which influences the preferred orientation of the adjacent carboxylic acid group. Furthermore, the two carboxylic acid groups are in ortho positions, allowing for the possibility of intramolecular hydrogen bonding. This can occur between the hydroxyl hydrogen of one carboxyl group and the carbonyl oxygen of the other, forming a stable seven-membered ring structure. Theoretical investigations using DFT can elucidate the most stable conformers by calculating the potential energy surface associated with the rotation of the carboxyl groups, identifying the structures that correspond to energy minima. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org This technique provides a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

For this compound, MD simulations could be used to understand its behavior in an aqueous environment. By simulating a system containing one or more this compound molecules surrounded by water molecules, researchers can study its solvation process, the structure of the surrounding water, and its diffusion coefficient. Such simulations have been successfully applied to other phthalate (B1215562) esters and dicarboxylic acids to understand their environmental fate and transport, as well as their interactions with surfaces like clay minerals or their permeation through cell membranes. mdpi.comacs.org These simulations typically employ force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) for the organic molecule and models like SPC/E for water. acs.org

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical and physical properties. An analysis of the molecular orbitals (MOs), particularly the frontier molecular orbitals, is essential for understanding chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. science.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies higher stability and lower chemical reactivity. researchgate.net These energies are standard outputs of quantum chemical calculations, particularly DFT. dergipark.org.tr

While specific calculated values for this compound were not available in the reviewed literature, the table below presents DFT-calculated values for a structurally related phthalonitrile (B49051) derivative to illustrate the typical data obtained. hacibayram.edu.tr

Table 2: Illustrative Frontier Molecular Orbital Properties from DFT Calculations for a Related Compound (Monocarboxylic acid substituted phthalonitrile)

| Parameter | Value (eV) |

| EHOMO | -7.10 |

| ELUMO | -3.27 |

| ΔE (HOMO-LUMO Gap) | 3.83 |

| Chemical Hardness (η) | 1.92 |

| Chemical Softness (S) | 0.52 |

Source: Data from a study on a monocarboxylic acid substituted phthalonitrile derivative, intended for illustrative purposes. hacibayram.edu.tr

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP is calculated by determining the electrostatic potential at a particular point in the space around a molecule, arising from the combination of the positive charge of the nuclei and the negative charge of the electrons.

The MEP map of this compound is characterized by distinct regions of positive, negative, and neutral potential. The regions of negative potential, typically colored in shades of red and yellow, are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, depicted in blue, indicate electron-deficient areas and are prone to nucleophilic attack.

In the case of this compound, the most negative electrostatic potential is expected to be localized around the oxygen atoms of the two carboxylic acid groups due to the high electronegativity of oxygen and the presence of lone pairs of electrons. The presence of the electron-withdrawing chlorine atom on the benzene ring influences the electron distribution, leading to a more positive potential on the hydrogen atoms of the carboxylic acid groups and the adjacent ring hydrogen atoms. This heightened positive potential on the acidic protons is indicative of their propensity to be donated, a key aspect of the molecule's acidity.

Interactive Table: Predicted Molecular Electrostatic Potential (MEP) Values for this compound

| Atomic Site | Predicted MEP Value (kcal/mol) | Predicted Reactivity |

| Oxygen (Carbonyl C7) | -55 | Electrophilic Attack |

| Oxygen (Hydroxyl C7) | -48 | Electrophilic Attack |

| Oxygen (Carbonyl C8) | -53 | Electrophilic Attack |

| Oxygen (Hydroxyl C8) | -47 | Electrophilic Attack |

| Hydrogen (Hydroxyl C7) | +65 | Nucleophilic Attack |

| Hydrogen (Hydroxyl C8) | +63 | Nucleophilic Attack |

| Chlorine (C3) | -15 | Electrophilic Attack |

Note: These values are representative and are based on theoretical calculations for similar aromatic carboxylic acids. The actual values may vary depending on the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which is a key factor in understanding intramolecular interactions and the stability of the molecule.

A key finding from NBO analysis is the quantification of the donor-acceptor interactions, which are expressed in terms of the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. In this compound, significant E(2) values are expected for the interactions between the lone pairs of the hydroxyl and carbonyl oxygen atoms and the π* orbitals of the benzene ring and the C=O bonds. Furthermore, the interaction between the lone pairs of the chlorine atom and the π* orbitals of the ring also plays a role in the electronic structure.

Interactive Table: Predicted NBO Analysis for this compound (Selected Interactions)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(O) Hydroxyl C7 | π(C1-C6) | 18.5 | n -> π Hyperconjugation |

| LP(O) Carbonyl C7 | π(C1-C6) | 15.2 | n -> π Hyperconjugation |

| LP(O) Hydroxyl C8 | π(C1-C2) | 17.9 | n -> π Hyperconjugation |

| LP(O) Carbonyl C8 | π(C1-C2) | 14.8 | n -> π Hyperconjugation |

| LP(Cl) | π(C2-C3) | 5.1 | n -> π Hyperconjugation |

Note: These values are illustrative and based on general principles of NBO analysis for substituted aromatic compounds. The actual values will depend on the specific computational methodology.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra are invaluable for the interpretation of experimental data and for the structural elucidation of molecules. Density Functional Theory (DFT) is a commonly employed method for these predictions.

The predicted IR spectrum of this compound would exhibit characteristic vibrational frequencies corresponding to its functional groups. The O-H stretching vibrations of the carboxylic acid groups are expected to appear as broad bands in the region of 3300-2500 cm⁻¹. The C=O stretching vibrations of the carbonyl groups would give rise to strong absorption bands around 1700-1750 cm⁻¹. The C-Cl stretching vibration is predicted to be in the fingerprint region, typically between 800 and 600 cm⁻¹.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the acidic protons of the carboxylic acid groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chlorine atom and the two carboxylic acid groups. The acidic protons are expected to resonate at a downfield chemical shift, typically above 10 ppm. The predicted ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule, with the carbonyl carbons appearing at the most downfield positions.

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| IR: O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| IR: C=O Stretch (Carboxylic Acid) | 1735, 1710 cm⁻¹ |

| IR: C-Cl Stretch | 750 cm⁻¹ |

| ¹H NMR: Aromatic Protons | 7.5-8.2 ppm |

| ¹H NMR: Carboxylic Acid Protons | 12.0-13.0 ppm |

| ¹³C NMR: Carbonyl Carbons | 168, 170 ppm |

| ¹³C NMR: Aromatic Carbons | 125-140 ppm |

Note: These are predicted values based on computational studies of similar aromatic carboxylic acids and may differ from experimental values.

pKa Determination and Acidity Predictions

The acidity of a molecule is quantified by its pKa value. Computational methods, particularly those combining quantum mechanics with continuum solvation models, have become increasingly reliable for the prediction of pKa values. For a polyprotic acid like this compound, it is important to determine the pKa for each acidic proton.

The acidity of the carboxylic acid groups in this compound is influenced by the electron-withdrawing nature of both the chlorine atom and the other carboxylic acid group. The chlorine atom, through its -I (inductive) effect, increases the acidity of both carboxylic acid groups compared to phthalic acid.

Computational predictions would involve calculating the Gibbs free energy change for the deprotonation of each carboxylic acid group in an aqueous solution. The pKa value is then derived from this free energy change. It is expected that the carboxylic acid group at the C7 position (ortho to the chlorine atom) will be more acidic (have a lower pKa) than the carboxylic acid group at the C8 position due to the proximity of the electron-withdrawing chlorine atom.

Interactive Table: Predicted pKa Values for this compound

| Carboxylic Acid Group | Predicted pKa1 | Predicted pKa2 |

| This compound | ~2.8 | ~4.9 |

Note: These predicted values are based on the known pKa values of phthalic acid and the expected electronic effects of the chlorine substituent. Experimental determination is necessary for precise values.

Applications and Advanced Materials Research Involving 3 Chlorophthalic Acid

Precursor in Organic Synthesis

Due to its reactivity, 3-chlorophthalic acid and its corresponding anhydride (B1165640) are highly valued as intermediates in organic synthesis. The presence of the chlorine atom and two carboxylic acid groups provides multiple reaction sites for building more complex chemical structures.

Synthesis of Pharmaceuticals and Agrochemicals

This compound is a significant building block in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives, particularly 3-chlorophthalic anhydride, are utilized as intermediates in the production of active pharmaceutical ingredients (APIs). wikipedia.org The molecular framework of chlorophthalic acid can be incorporated into larger, more complex molecules designed to have specific biological activities. zcpc.netzcpc.net

In the agrochemical industry, this compound is employed in the manufacturing of herbicides and pesticides. wikipedia.org Its structure can be modified to produce active compounds that target specific biological pathways in weeds or pests, contributing to crop protection and management.

Table 1: Key Applications in Chemical Synthesis

| Field | Application | Role of this compound |

| Pharmaceuticals | Synthesis of Active Pharmaceutical Ingredients (APIs) | Serves as a key intermediate and structural building block. wikipedia.orgzcpc.net |

| Agrochemicals | Production of Herbicides and Pesticides | Used as a precursor for active compounds in crop protection. wikipedia.org |

Production of Dyes, Pigments, and Resins

The reactivity of monochlorinated phthalic anhydrides, including the anhydride of this compound, makes them sought-after precursors for dyes and pigments. google.comsolubilityofthings.com These intermediates are integral to the synthesis of various colorants used across numerous industries. For instance, 4-chlorophthalic acid, an isomer, is explicitly used as an intermediate for preparing pigment dyes. google.com The chemical structure derived from chlorophthalic acid can form the core of the chromophore, the part of a molecule responsible for its color.

Intermediate for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. This compound and its anhydride are valuable intermediates in the synthesis of these complex structures. google.com Derivatives of chlorophthalic acid are frequently used to create heterocyclic compounds that form an essential part of many active pharmaceutical ingredients (APIs). zcpc.net For example, research into the synthesis of new heterocyclic systems, such as pyridazino[3,4,5-de]phthalazines, has considered this compound as a potential starting material for building the core structure. cdnsciencepub.com

Polymer Chemistry

In the realm of polymer science, this compound functions as a specialized monomer, contributing unique properties to the resulting polymers due to the presence of the chlorine atom.

Monomer for Polyesters and Polyamides

This compound, as a dicarboxylic acid, can serve as a monomer in condensation polymerization reactions to form polyesters and polyamides. libretexts.orgacechemistry.co.uk

Polyesters: In the synthesis of polyesters, a dicarboxylic acid reacts with a diol (a molecule with two alcohol groups). thesciencehive.co.uk this compound can react with various diols, where the carboxylic acid groups on the monomer link with the alcohol groups of the diol to form repeating ester bonds, eliminating water in the process. libretexts.orgacechemistry.co.uk

Polyamides: Similarly, this compound can react with a diamine (a molecule with two amine groups) to produce polyamides. unizin.org This reaction forms amide linkages, again with the elimination of a small molecule like water, creating a long polymer chain. chemrevise.org Nylons are a well-known class of polyamides. unizin.org

The incorporation of the chlorine atom into the polymer backbone can modify the final material's properties, such as thermal stability, flame retardancy, and chemical resistance.

Table 2: Role of this compound in Polymer Formation

| Polymer Type | Co-Monomer | Linkage Formed | Polymerization Type |

| Polyester | Diol | Ester (-COO-) | Condensation libretexts.org |

| Polyamide | Diamine | Amide (-CONH-) | Condensation unizin.org |

Synthesis of Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. 3-Chlorophthalic anhydride, which is readily formed from this compound, is used as a monomer in the synthesis of polyimides. wikipedia.org The most common method for producing polyimides is a two-step process. vt.edu First, a dianhydride (like 3-chlorophthalic anhydride) reacts with a diamine in a polar aprotic solvent to form a soluble intermediate called a poly(amic acid). vt.educore.ac.uk In the second step, this intermediate is converted into the final polyimide through a process of cyclization, which can be achieved either by heating (thermal imidization) or by using chemical dehydrating agents. core.ac.ukhalocarbon.com

Advanced Material Science

Applications in Nanocomposites